N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a chemical compound that has been studied for its potential biological applications . It is an impurity of Apremilast, an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide derivatives is achieved by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is performed under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up and yield high results .Molecular Structure Analysis
The molecular structure of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is confirmed by 1H NMR, 13C NMR, and MS . For instance, N-(2-(3-nitrophenyl)-1,3-dioxoisoindolin-4-yl)acetamide (6l) has an IR (KBr) of 1731 cm-1 (strong, sharp, -HN-CO-) and 1652 cm-1 (strong, broad, -CO- of amide carbonyl group). Its 1H-NMR (DMSO d6, 500 MHz) is δ (ppm)=2.22 (s, 3H, -CH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide derivatives are carried out under catalyst-free conditions using water as a solvent . The reactions involve simple work-up and yield high results .Aplicaciones Científicas De Investigación
- The compound’s green and eco-friendly synthesis is noteworthy. Researchers have developed a method for its preparation by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic, aromatic, and heterocyclic amines under catalyst-free conditions, using water as a solvent .
- While more research is needed, these derivatives have been identified as a potential class of chemicals for further investigation as new anticancer entities .
- Phthalimide derivatives, to which this compound belongs, exhibit various pharmacological properties, including anti-inflammatory, antimycobacterial, analgesic, and anticonvulsant effects .
Synthesis and Green Chemistry
Biological Evaluation
Anticancer Potential
Pharmacological Properties
Immunomodulation and Angiogenesis Inhibition
Mecanismo De Acción
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide interacts with the NUDT5 enzyme at a molecular level . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide with the NUDT5 enzyme blocks hormone signaling in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of cancer cells .
Pharmacokinetics
The compound’s cytotoxicity against mcf7 cells has been evaluated, with some derivatives showing significant activity .
Result of Action
The result of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide’s action is the inhibition of cell proliferation in MCF7 cells . Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against the MCF7 cells .
Action Environment
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide derivatives was performed in water as an environmentally friendly solvent . The reactions involved simple work-up with high yields . .
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-10-5-7-11(8-6-10)25(23,24)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVZJFOLFRGNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.